molecular formula C10H17N3O2 B13572264 tert-butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

tert-butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B13572264
M. Wt: 211.26 g/mol
InChI Key: PHGDAFODRYKGRK-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an amino group, and an ethyl group attached to a pyrazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with tert-butyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

tert-Butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the amino and ethyl groups provide sites for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 5-amino-2-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-5-13-7(6-8(11)12-13)9(14)15-10(2,3)4/h6H,5H2,1-4H3,(H2,11,12)

InChI Key

PHGDAFODRYKGRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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